molecular formula C19H15N5O2 B14283938 2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid CAS No. 135069-04-4

2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid

Cat. No.: B14283938
CAS No.: 135069-04-4
M. Wt: 345.4 g/mol
InChI Key: VMOSKUORCNWNLC-UHFFFAOYSA-N
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Description

2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid is a complex organic compound that features a triazene group linked to a benzoic acid moiety. This compound is notable for its unique structure, which includes both azo and triazene functionalities, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a phenyltriazene derivative under controlled conditions to form the azo-triazene intermediate.

    Acidification: The intermediate is subsequently acidified to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its azo functionality.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The azo and triazene groups can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid: Similar structure but with dimethyl groups instead of the phenyldiazenyl group.

    Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety.

Uniqueness

2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid is unique due to the presence of both azo and triazene functionalities, which confer distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives.

Properties

CAS No.

135069-04-4

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(4-phenyldiazenylanilino)diazenyl]benzoic acid

InChI

InChI=1S/C19H15N5O2/c25-19(26)17-8-4-5-9-18(17)23-24-22-16-12-10-15(11-13-16)21-20-14-6-2-1-3-7-14/h1-13H,(H,22,23)(H,25,26)

InChI Key

VMOSKUORCNWNLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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